(S)-2-amino-4-phenylbutanal
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Overview
Description
(S)-2-amino-4-phenylbutanal is an organic compound with a chiral center, making it optically active
Preparation Methods
Synthetic Routes and Reaction Conditions: (S)-2-amino-4-phenylbutanal can be synthesized through several methods. One common approach involves the asymmetric reduction of 2-amino-4-phenylbut-2-enal using chiral catalysts. Another method includes the reductive amination of 4-phenylbutanal with an appropriate amine source under hydrogenation conditions.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale catalytic hydrogenation processes. These methods ensure high yield and purity, which are crucial for its application in pharmaceuticals.
Chemical Reactions Analysis
Types of Reactions: (S)-2-amino-4-phenylbutanal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: The compound can be reduced to its corresponding alcohol.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-2-amino-4-phenylbutanal has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: It serves as a precursor for the synthesis of pharmaceutical agents, particularly those targeting neurological conditions.
Industry: It is utilized in the production of fine chemicals and as a building block in material science.
Mechanism of Action
The mechanism by which (S)-2-amino-4-phenylbutanal exerts its effects involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction often involves the formation of hydrogen bonds and hydrophobic interactions, leading to changes in the conformation and function of the target molecules.
Comparison with Similar Compounds
- ®-2-amino-4-phenylbutanal
- 2-amino-4-phenylbutanoic acid
- 2-amino-4-phenylbutanol
Comparison: (S)-2-amino-4-phenylbutanal is unique due to its specific stereochemistry, which imparts distinct biological activity compared to its ®-enantiomer. The presence of the aldehyde group also differentiates it from its alcohol and acid counterparts, influencing its reactivity and applications in synthesis.
Properties
Molecular Formula |
C10H13NO |
---|---|
Molecular Weight |
163.22 g/mol |
IUPAC Name |
(2S)-2-amino-4-phenylbutanal |
InChI |
InChI=1S/C10H13NO/c11-10(8-12)7-6-9-4-2-1-3-5-9/h1-5,8,10H,6-7,11H2/t10-/m0/s1 |
InChI Key |
UOMMOLHLKCYLAU-JTQLQIEISA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CC[C@@H](C=O)N |
Canonical SMILES |
C1=CC=C(C=C1)CCC(C=O)N |
Origin of Product |
United States |
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